molecular formula C27H26ClN3O3 B11444798 N-(2-chlorobenzyl)-4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

N-(2-chlorobenzyl)-4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B11444798
M. Wt: 476.0 g/mol
InChI Key: UTXNYZHHFULMLS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a quinazolin-dione derivative characterized by a central bicyclic quinazolinone core substituted at the 1-position with a 4-methylbenzyl group and at the 3-position with a butanamide chain bearing a 2-chlorobenzyl moiety. Its synthesis likely involves coupling reactions similar to those described for related compounds, such as amidation or nucleophilic substitution steps .

Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[1-[(4-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C27H26ClN3O3/c1-19-12-14-20(15-13-19)18-31-24-10-5-3-8-22(24)26(33)30(27(31)34)16-6-11-25(32)29-17-21-7-2-4-9-23(21)28/h2-5,7-10,12-15H,6,11,16-18H2,1H3,(H,29,32)

InChI Key

UTXNYZHHFULMLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 4-methylbenzyl isocyanate, followed by cyclization to form the quinazolinone core. The final step involves the attachment of the butanamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinazolinones and modified butanamides, which can have enhanced biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-chlorobenzyl)-4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide exhibit promising anticancer properties. Research has shown that quinazoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as chemotherapeutic agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies involving related compounds have demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways . This suggests that this compound could be developed into a novel antimicrobial agent.

Synthesis Techniques

The synthesis of this compound typically involves several steps including acylation reactions and cyclization processes. The use of specific reagents and conditions is critical for achieving high yields and purity of the final product. For example, the application of microwave-assisted synthesis has been reported to enhance reaction rates and yields in similar compounds .

Structural Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure of synthesized compounds. These methods provide insights into the molecular conformation and interactions that may influence biological activity .

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of this compound. These studies typically assess cytotoxicity against various cancer cell lines and evaluate antimicrobial efficacy against pathogenic microbes. The results from these studies inform further development and optimization of the compound for therapeutic applications .

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are necessary to understand the pharmacokinetics and pharmacodynamics of this compound. Animal models can help elucidate the compound's efficacy and safety profile before advancing to clinical trials.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or block receptor sites, leading to therapeutic effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogs in the Quinazolin-dione Family

Quinazolin-diones are a versatile scaffold with modifications influencing physicochemical and biological properties. Key analogs include:

Table 1: Selected Quinazolin-dione Derivatives and Their Properties
Compound ID Substituents (R1, R2) Melting Point (°C) Key Features
Target Compound R1: 4-methylbenzyl; R2: 2-chlorobenzyl Not reported Balanced lipophilicity (Cl, CH3 groups)
3e R1: 4-bromophenyl; R2: benzamide 261–263 Bromine enhances molecular weight
3k R1: 4-fluorophenyl; R2: 6-fluoroquinazolinone 262–264 Fluorine improves metabolic stability
3l R1: 4-bromophenyl; R2: 6-fluoroquinazolinone 272–274 Dual halogenation for enhanced binding
Compound 19 R1: 4-isopropylbenzyl; R2: 3-methoxypropyl Not reported Optimized for RSV inhibition

Key Observations :

  • The target compound’s 2-chlorobenzyl group offers moderate electronegativity without excessive bulk.
  • Alkyl/Aryl Groups : The 4-methylbenzyl group in the target compound provides steric bulk comparable to 4-isopropylbenzyl in Compound 19 , though the latter’s isopropyl moiety may improve hydrophobic interactions in viral targets.
  • Amide Chain Variations : The butanamide chain in the target compound is structurally analogous to derivatives in , where chain length and substituents (e.g., methyl, allyl) were critical for herbicidal activity .

Comparison with Heterocyclic Analogs

  • Benzotriazinone Carboxamides (): These compounds replace the quinazolin-dione core with a benzotriazinone ring.
  • Benzothiadiazin Derivatives () : The dichlorobenzyl-substituted benzothiadiazin in introduces sulfone groups, increasing polarity and hydrogen-bonding capacity compared to the target compound’s chloro/methyl substituents .

Biological Activity

N-(2-chlorobenzyl)-4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

1. Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazoline Core : This is achieved through the cyclization of anthranilic acid derivatives with suitable reagents under controlled conditions.
  • Introduction of Substituents : The chlorobenzyl and methylbenzyl groups are introduced via alkylation reactions using appropriate halides and catalysts.

The molecular structure can be represented as follows:

PropertyDetails
Molecular Formula C27H28ClN3O3
Molecular Weight 479.99 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways by binding to their active sites.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.

3.1 Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor activity. For instance:

  • In Vitro Studies : Compounds showed significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.
Cell LineIC50 (μM)
HCC8276.26
NCI-H3586.48

These results suggest a higher efficacy in two-dimensional assays compared to three-dimensional models, indicating potential for further development in cancer therapy .

3.2 Antimicrobial Activity

In addition to antitumor properties, some derivatives have shown antimicrobial effects. These compounds were tested against various bacterial strains and demonstrated significant inhibitory activity, suggesting their potential use as antimicrobial agents .

Case Study 1: Antitumor Efficacy in Xenograft Models

A recent investigation utilized xenograft models to assess the in vivo efficacy of this compound. The study reported:

  • Tumor Growth Inhibition : Significant reduction in tumor size was observed in treated groups compared to controls.
  • Biomarker Analysis : Decreased expression of Ki67 (a proliferation marker) was noted, indicating reduced cell proliferation within tumors.

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of similar compounds, revealing that modifications in the benzyl substituents affected both potency and selectivity for target enzymes or receptors. This information is critical for designing more effective derivatives with enhanced biological activity .

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